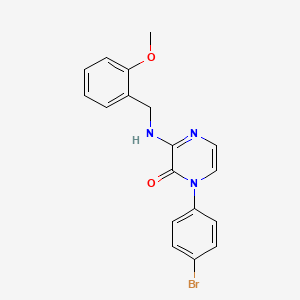

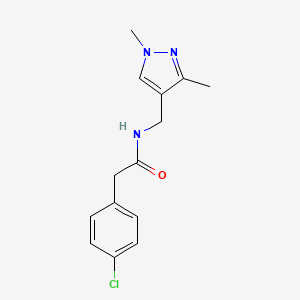

![molecular formula C13H10N4OS2 B2697077 N-(4-(甲硫基)苯并[d]噻唑-2-基)吡嗪-2-羧酰胺 CAS No. 1170445-66-5](/img/structure/B2697077.png)

N-(4-(甲硫基)苯并[d]噻唑-2-基)吡嗪-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It has been studied in the context of organo-carboxamide ruthenium (II) complexes .

Synthesis Analysis

The compound can be synthesized through reactions with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors . The yield of the synthesis process was reported to be 65% .Molecular Structure Analysis

The molecular structure of the compound has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of the complexes confirm distorted octahedral geometries around the Ru (II) atoms .Chemical Reactions Analysis

The compound has been used in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .科学研究应用

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates potential use in combating various bacterial and fungal infections.

Antiviral Activity

Thiazole compounds have also shown antiviral properties . This suggests potential applications in the treatment of viral infections.

Anticonvulsant Activity

Some derivatives of benzo[d]thiazol-2(3H)-one have shown significant anticonvulsant activity . This suggests potential use in the treatment of conditions like epilepsy.

Anti-tubercular Activity

Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized molecules were found to be potent against M. tuberculosis.

COX-1 Inhibitory Activity

Some compounds related to the one have shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation.

Antineoplastic Activity

Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests potential use in the treatment of cancer.

未来方向

作用机制

Target of Action

The primary target of the compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is involved in the transfer hydrogenation of ketones . The compound, when reacted with certain precursors, forms organo-carboxamide ruthenium (II) complexes that display moderate catalytic activities .

Mode of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide interacts with its targets through the formation of organo-carboxamide ruthenium (II) complexes . These complexes are characterized by distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands . The catalytic activities of these complexes are dependent on both the carboxamidate and auxiliary ligands .

Biochemical Pathways

The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide affects the biochemical pathway of transfer hydrogenation of ketones . The organo-carboxamide ruthenium (II) complexes formed by the compound displayed moderate catalytic activities in this pathway, giving a maximum turnover number (TON) of 990 within 6 hours .

Result of Action

The result of the action of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is the moderate catalytic activity in the transfer hydrogenation of a broad spectrum of ketones . This activity is dependent on both the carboxamidate and auxiliary ligands .

Action Environment

The compound’s ability to form effective catalysts in the transfer hydrogenation of a wide range of ketone substrates, with varied electronic and steric requirements, suggests that it may be influenced by various environmental factors .

属性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPYQIPTWXBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

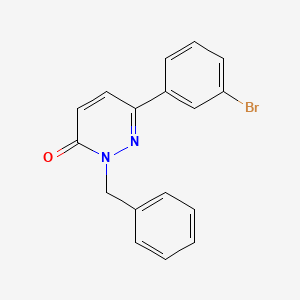

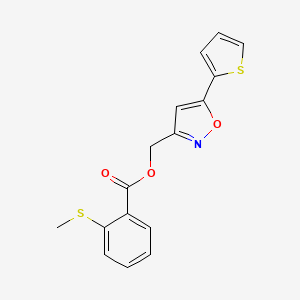

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)

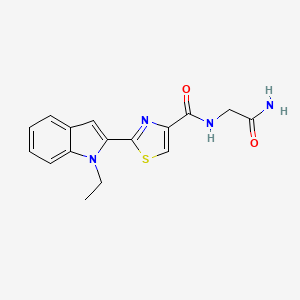

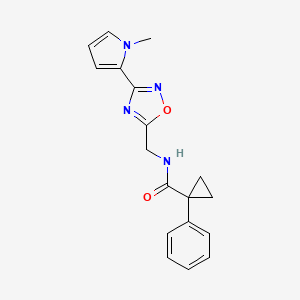

![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)

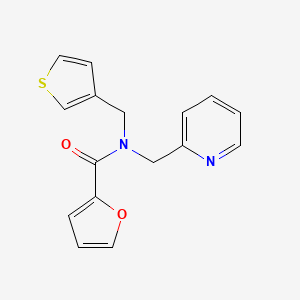

![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2697013.png)

![3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B2697015.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)